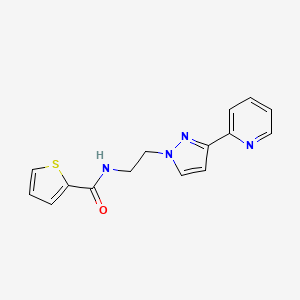

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry . Pyridine and pyrazole are also important heterocyclic compounds with various biological and physiological functions .

Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR, and FT-IR . These techniques can provide information about the compound’s atomic arrangement, functional groups, and bonding .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would be determined by its molecular structure. For example, thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .Scientific Research Applications

Anti-Fibrosis Activity

This compound has been found to have significant anti-fibrotic activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). The results showed that these compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Synthesis of Novel Heterocyclic Compounds

The compound is used in the synthesis of novel heterocyclic compounds with potential biological activities . These novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized for this purpose .

Pharmacological Activities

The pyrimidine moiety in the compound exhibits a wide range of pharmacological activities . This has been employed in the design of privileged structures in medicinal chemistry .

Anti-Inflammatory Activity

Amide derivatives, such as this compound, have been found to have significant anti-inflammatory activities . They have been exploited for their in vitro anti-microbial and in vivo anti-inflammatory activities .

Alzheimer’s Disease Treatment

Amide derivatives have been proven to be potential candidates for Alzheimer’s disease treatment . This compound, being an amide derivative, could potentially be used in the treatment of Alzheimer’s disease .

Antimicrobial Activity

Pyrimidine derivatives are known to have antimicrobial activities . Since this compound contains a pyrimidine moiety, it could potentially have antimicrobial properties .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various biological targets .

Mode of Action

It’s known that the compound interacts with its targets, leading to changes at the molecular level . The specific interactions and resulting changes would depend on the nature of the target.

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways .

Result of Action

Similar compounds have been found to exhibit anti-microbial, antihypertensive, and anti-diabetes mellitus effects .

Future Directions

properties

IUPAC Name |

N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS/c20-15(14-5-3-11-21-14)17-8-10-19-9-6-13(18-19)12-4-1-2-7-16-12/h1-7,9,11H,8,10H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUDBSPNZRCYRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[[2-[[4-(2,5-dimethoxyphenyl)-5-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2937340.png)

![2-((3-(4-Chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2937345.png)

![5-ethyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2937346.png)

![N-([2,4'-bipyridin]-4-ylmethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2937355.png)

![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2937356.png)

![Lithium;2-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)acetate](/img/structure/B2937360.png)

![N-[2-(difluoromethoxy)phenyl]-3-oxo-3-phenylpropanamide](/img/structure/B2937361.png)